molecular formula C9H11F3N2O2S B13924008 (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol

(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol

Cat. No.: B13924008
M. Wt: 268.26 g/mol
InChI Key: FGWSGAWMHLDMJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is a compound that features a thiazole ring substituted with a morpholino group and a trifluoromethyl group. Thiazole rings are known for their aromaticity and reactivity, making them significant in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the morpholino and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Trifluoromethyl)thiazol-5-yl)methanol
  • (4-(Trifluoromethyl)thiazol-2-yl)methanol
  • 2-[4-(Trifluoromethyl)-1,3-thiazol-5-yl]ethanol

Uniqueness

(2-Morpholino-5-(trifluoromethyl)thiazol-4-yl)methanol is unique due to the presence of the morpholino group, which imparts additional steric and electronic properties. This makes it distinct from other thiazole derivatives and enhances its potential for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.26 g/mol

IUPAC Name

[2-morpholin-4-yl-5-(trifluoromethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H11F3N2O2S/c10-9(11,12)7-6(5-15)13-8(17-7)14-1-3-16-4-2-14/h15H,1-5H2

InChI Key

FGWSGAWMHLDMJI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)C(F)(F)F)CO

Origin of Product

United States

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